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molecular formula C14H6BrF2N3O3 B8533056 (5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone

(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone

Cat. No. B8533056
M. Wt: 382.12 g/mol
InChI Key: KTCIBVHADWTZIG-UHFFFAOYSA-N
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Patent
US09150570B2

Procedure details

A 50-liter flask was added 2-methyl-tetrahydrofuran (2-methyl-THF) (36 L), compound 3 (2.85 kg, 7.455 mol) and tin(II) chloride (5.03 kg, 22.365 mol). The mixture was heated to 60° C. Upon completion, the reaction was quenched with an aqueous potassium carbonate solution (20%). The resulting mixture was filtered with celite and the solid residue was washed with 2-methyl-THF and tetrahydrofuran (THF). The filtrate was washed with an aqueous NaCl solution (15 L, 10%) and the organic layer was separated. The organic layer was further washed with an aqueous NaCl solution (15 L, 20%) and concentrated on a rotovap to yield compound 4 (2.536 kg, 96.65% yield). MS (ESI): M+H+=353 and 354. 1H NMR (DMSO-d6, δ ppm): 5.22 (2H, s), 6.93 (2H, m), 8.12 (1H, s), 8.47 (1H, d J=2.3 Hz), 8.54 (1H, d J-1.6 Hz), 13.2 (1H, s).
Quantity
36 L
Type
reactant
Reaction Step One
Quantity
2.85 kg
Type
reactant
Reaction Step One
Quantity
5.03 kg
Type
reactant
Reaction Step One
Yield
96.65%

Identifiers

REACTION_CXSMILES
CC1CCCO1.[Br:7][C:8]1[CH:9]=[C:10]2[C:16]([C:17]([C:19]3[C:24]([F:25])=[CH:23][CH:22]=[C:21]([N+:26]([O-])=O)[C:20]=3[F:29])=[O:18])=[CH:15][NH:14][C:11]2=[N:12][CH:13]=1.[Sn](Cl)Cl>>[NH2:26][C:21]1[C:20]([F:29])=[C:19]([C:17]([C:16]2[C:10]3[C:11](=[N:12][CH:13]=[C:8]([Br:7])[CH:9]=3)[NH:14][CH:15]=2)=[O:18])[C:24]([F:25])=[CH:23][CH:22]=1

Inputs

Step One
Name
Quantity
36 L
Type
reactant
Smiles
CC1OCCC1
Name
Quantity
2.85 kg
Type
reactant
Smiles
BrC=1C=C2C(=NC1)NC=C2C(=O)C2=C(C(=CC=C2F)[N+](=O)[O-])F
Name
Quantity
5.03 kg
Type
reactant
Smiles
[Sn](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon completion, the reaction was quenched with an aqueous potassium carbonate solution (20%)
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered with celite
WASH
Type
WASH
Details
the solid residue was washed with 2-methyl-THF and tetrahydrofuran (THF)
WASH
Type
WASH
Details
The filtrate was washed with an aqueous NaCl solution (15 L, 10%)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The organic layer was further washed with an aqueous NaCl solution (15 L, 20%)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotovap

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C(=CC1)F)C(=O)C1=CNC2=NC=C(C=C21)Br)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.536 kg
YIELD: PERCENTYIELD 96.65%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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